硼化铬 (Cr5B3)

货号 B076226

CAS 编号:

12007-38-4

分子量: 292.4 g/mol

InChI 键: RZRNZDQNXWVZNY-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

通常有库存

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Chromium boride (Cr5B3) belongs to the tetragonal system with a melting point of 2000°C. It has conductivity and high-temperature resistance. Its relative density is 6.12 .

Synthesis Analysis

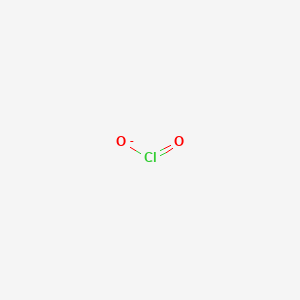

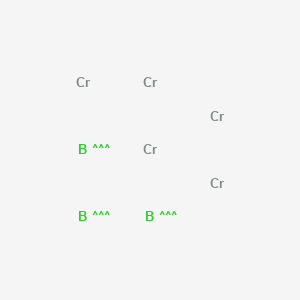

Chromium borides of various phases were fabricated through combustion synthesis in the mode of self-propagating high-temperature synthesis (SHS) by adopting the powder compacts of Cr2O3 + xB (with x = 4–9) and Cr2O3 + 2Al + yB (with y = 1–8) .Molecular Structure Analysis

Chromium boride (Cr5B3) has a molecular formula of B3Cr5 . It crystallizes in the tetragonal I4/mcm space group .Chemical Reactions Analysis

In the Cr-B binary phase diagram, CrB, Cr2B, Cr5B3, Cr3B4, CrB2, and CrB4 are the six stable phases . Chromium borides usually have superior properties such as high chemical stability, high melting point, high thermal conductivity, very high hardness and strength, and relatively low thermal expansion .Physical And Chemical Properties Analysis

Chromium boride (Cr5B3) has a calculated bulk crystalline density of 6.59 g/cm3 . It belongs to the tetragonal system with a melting point of 2000°C . It has conductivity and high-temperature resistance .科学研究应用

高温铬化合物:

- 硼化物 Cr3B2 和碳化物 Cr3C2 等铬化合物,包括硼化铬的形态,以其硬度、耐磨性和化学惰性而闻名。它们被用于生产金属和金属陶瓷的保护涂层,以及作为无钨固体合金中的合金添加剂。目前正在研究将这些化合物生产为纳米粉末,特别是研究在等离子体流动条件下颗粒形状和尺寸的变化 (Shiryaeva, Nozdrin, Rudneva, & Galevsky, 2016)。

合成和组成:

- 对氧化铬粉末和无定形硼粉之间的固态反应的研究已成功合成了包括 Cr5B3 在内的各种硼化铬。该研究提供了对这些硼化物的化学组成和晶格参数的见解 (Iizumi, Kudaka, & Okada, 1998)。

纳米棒合成:

- 硼化铬 (CrB) 纳米棒已通过还原硼化途径合成。这些纳米棒在 630 °C 以下表现出紫外光发射和良好的抗氧化性能,表明在各个领域的潜在应用 (Ma, Gu, Shi, Chen, Yang, & Qian, 2003)。

机械和摩擦学性质:

- 一项针对硼化纯金属(包括铬)的研究突出了硬度的显着提高和硼化层中不同的层厚度。这项研究提供了有关硼化铬的机械和摩擦学行为的宝贵数据 (Usta, Ozbek, Bindal, Ucisik, Ingole, & Liang, 2006)。

相稳定性和弹性性质:

- 研究了包括 CrB3 和 CrB4 在内的各种化学计量的硼化铬的相稳定性和弹性性质。该研究揭示了基于剪切模量和杨氏模量的形成焓、机械稳定性和作为硬质材料的潜力 (Wang, Wang, Cheng, Wang, & Wang, 2013)。

机械化学合成:

- 硼化铬已使用元素铬和硼粉末混合物的球磨机械化学合成。该方法有效降低了硼化铬合成所需的反应温度,在各个结构领域具有潜在应用 (Iizumi, Kudaka, Maezawa, & Sasaki, 1999)。

纳米晶硼化铬:

- 纳米晶硼化铬 (CrB) 粉末通过固态反应合成,证明了正交晶系 CrB 的形成。该研究还揭示了纳米晶 CrB 的抗氧化性和颗粒形态 (Qin, Zhang, Liang, Zhang, Gao, & Zhang, 2006)。

未来方向

属性

InChI |

InChI=1S/3B.5Cr |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZRNZDQNXWVZNY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B].[B].[B].[Cr].[Cr].[Cr].[Cr].[Cr] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

B3Cr5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Chromium boride (Cr5B3) | |

CAS RN |

12007-38-4 |

Source

|

| Record name | Chromium boride (Cr5B3) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012007384 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chromium boride (Cr5B3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pentachromium triboride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.360 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

For This Compound

2

Citations

MC Morris - 1981 - books.google.com

Aluminum iron, AlFe. Ammonium cerium nitrate,(NH4) 2 Ce (NO3) 6 Ammonium tin fluoride, NH4SnF3 Arsenic bromide, AsBr3 Barium aluminum titanium oxide, Ba1. 23A12. 46Ti5. …

Number of citations: 3

books.google.com

DI Zagkliveris, A Mavropoulos… - MATEC Web of …, 2020 - matec-conferences.org

A large variety of protective coating is being used in industrial applications to improve the resistance of the metallic substrates against corrosion. The pack-cementation method for …

Number of citations: 1

www.matec-conferences.org

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

Tripropylene

13987-01-4

![5,6-dihydrocyclopenta[c][1,2]dithiole-3(4H)-thione](/img/structure/B76147.png)

![Octadecanoic acid, 2-[bis(2-hydroxyethyl)amino]ethyl ester](/img/structure/B76156.png)

![3-[(E)-2-Phenylethenyl]benzonitrile](/img/structure/B76160.png)